Cas no 2172568-29-3 (5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride)

5-(Trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride is a fluorinated sulfonyl derivative of indazole, characterized by its trifluoromethoxy substituent at the 5-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The sulfonyl fluoride moiety offers selective reactivity, enabling its use in click chemistry and covalent inhibitor design. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. Its structural features also suggest utility in materials science, particularly for modifying surfaces or polymers. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride structure
2172568-29-3 structure
Product Name:5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride
CAS No:2172568-29-3
MF:C8H4F4N2O3S
MW:284.187574386597
CID:6241438
PubChem ID:165870383
Update Time:2025-05-21

5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride
    • 2172568-29-3
    • EN300-1618394
    • Inchi: 1S/C8H4F4N2O3S/c9-8(10,11)17-4-1-2-6-5(3-4)7(14-13-6)18(12,15)16/h1-3H,(H,13,14)
    • InChI Key: NWVVVWMMJHBKNH-UHFFFAOYSA-N
    • SMILES: S(C1=C2C=C(C=CC2=NN1)OC(F)(F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 283.98787582g/mol
  • Monoisotopic Mass: 283.98787582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 80.4Ų

5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride Pricemore >>

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Additional information on 5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride

Introduction to 5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride (CAS No. 2172568-29-3)

5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2172568-29-3, belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry and medicinal applications. The presence of a trifluoromethoxy group in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable intermediate in the development of various bioactive molecules.

The indazole core of this compound is a heterocyclic aromatic system that has been extensively studied for its role in biological processes and as a scaffold for drug design. Indazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a sulfonyl fluoride group at the 3-position of the indazole ring enhances the reactivity of the molecule, allowing for further functionalization and modification. This feature is particularly advantageous in synthetic chemistry, where such intermediates serve as building blocks for more complex structures.

In recent years, there has been a growing interest in fluorinated compounds due to their improved metabolic stability, bioavailability, and binding affinity towards biological targets. The trifluoromethoxy group, in particular, is known to enhance the lipophilicity and metabolic resistance of molecules, making them more suitable for pharmaceutical applications. This has led to extensive research into fluorinated indazole derivatives as potential therapeutic agents. For instance, studies have shown that certain indazole-based sulfonamides exhibit potent inhibitory activity against various enzymes and receptors involved in cancer progression.

The synthesis of 5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The key steps typically include halogenation of the indazole ring followed by sulfonylation with a fluorinated sulfonyl chloride. The use of fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride-pyridine complexes is often employed to introduce the sulfonyl fluoride moiety efficiently. Advanced techniques such as flow chemistry have also been explored to optimize these reactions and improve scalability.

One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of the indazole scaffold and the sulfonyl fluoride group provides a versatile platform for designing molecules with tailored biological activities. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes implicated in diseases such as diabetes and neurodegenerative disorders. For example, derivatives of this compound have shown promise in inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme involved in regulating glucose homeostasis and neuronal survival.

The role of computational chemistry in studying 5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound with biological targets, thereby guiding rational drug design. By utilizing computational methods, researchers can identify key interactions between the molecule and its intended target, optimizing its pharmacological properties. This approach has accelerated the discovery process by reducing the need for extensive experimental screening.

In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. The unique electronic properties conferred by the fluorine atoms make it an attractive candidate for developing advanced materials with enhanced optical or electronic characteristics. Furthermore, fluorinated indazoles have been explored as intermediates in the synthesis of crop protection agents due to their stability and efficacy.

The future prospects for 5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. As our understanding of fluorine chemistry evolves, new synthetic strategies will likely emerge, further facilitating access to this valuable intermediate. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

In conclusion,5-(trifluoromethoxy)-1H-indazole-3-sulfonyl fluoride (CAS No. 2172568-29-3) represents a significant advancement in chemical synthesis and drug development. Its unique structural features make it a versatile tool for researchers working across multiple disciplines. As new discoveries continue to emerge,this compound will undoubtedly play an increasingly important role in shaping the future of pharmaceuticals and materials science.

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